molecular formula C20H23N3O4S B6570609 butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate CAS No. 921777-51-7

butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate

Cat. No.: B6570609
CAS No.: 921777-51-7
M. Wt: 401.5 g/mol
InChI Key: XNTJCYLSPIFCHI-UHFFFAOYSA-N
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Description

Butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a thiazole ring via an acetamido bridge. The thiazole moiety is substituted at the 2-position with a cyclopropaneamido group, conferring unique steric and electronic properties. Its structure combines lipophilic (butyl ester) and polar (amide, thiazole) regions, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

butyl 4-[[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-2-3-10-27-19(26)14-6-8-15(9-7-14)21-17(24)11-16-12-28-20(22-16)23-18(25)13-4-5-13/h6-9,12-13H,2-5,10-11H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTJCYLSPIFCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (ID) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound* C₂₃H₂₃N₃O₄S† ~469.56‡ Cyclopropaneamido (thiazole-2), butyl benzoate High lipophilicity, steric bulk
Butyl 4-(2-{2-[(4-Chlorophenyl)carbamamido]-1,3-thiazol-4-yl}acetamido)benzoate (F042-0498) C₂₃H₂₃ClN₄O₄S 486.98 4-Chlorophenyl carbamate (thiazole-2) Electron-withdrawing Cl, increased polarity
N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Cyclopropanecarboxamide (Y203-5909) C₁₃H₁₁N₃O₃S 289.31 4-Nitrophenyl (thiazole-4), no benzoate ester Nitro group enhances reactivity, smaller size

Notes: *Target compound’s exact formula and weight are inferred from structural similarity to F042-0498, excluding the chlorine substituent. †Assumed formula: C₄H₉ (butyl) + C₇H₅O₂ (benzoate) + C₄H₅N₂OS (thiazole-cyclopropaneamido) + C₂H₄N₂O (acetamido). ‡Calculated based on inferred formula.

Key Comparative Insights:

Structural Variations: The target compound and F042-0498 both retain the benzoate ester and thiazole-acetamido backbone. However, F042-0498 replaces the cyclopropaneamido group with a 4-chlorophenyl carbamate, introducing a halogenated aromatic system . This substitution likely increases polarity and may influence hydrogen-bonding interactions. Y203-5909 lacks the benzoate ester but incorporates a nitro group on the thiazole’s 4-position phenyl ring.

Molecular Weight and Lipophilicity :

  • The target compound’s molecular weight (~469.56 g/mol) is comparable to F042-0498 (486.98 g/mol), suggesting similar bioavailability challenges typical of larger molecules. In contrast, Y203-5909’s lower weight (289.31 g/mol) may improve membrane permeability.
  • The butyl ester in the target compound and F042-0498 increases lipophilicity, which could enhance tissue penetration but reduce aqueous solubility.

The 4-chlorophenyl group in F042-0498 adds a hydrophobic, electron-deficient moiety, which might improve π-π stacking with aromatic residues in proteins. The nitro group in Y203-5909 could make the compound more reactive, posing stability issues but offering a handle for further chemical modifications.

Similar strategies might apply for thiazole-based systems .

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